An In-depth Technical Guide on the Chemical Properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine
An In-depth Technical Guide on the Chemical Properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, some sections include representative protocols and data based on closely related analogs. This information is intended for research and informational purposes.
Core Chemical Properties
3-Chloro-5-(p-tolyl)-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine ring substituted with a chloro group at the 3-position and a p-tolyl group at the 5-position. The 1,2,4-triazine core is an electron-deficient aromatic system, which significantly influences the molecule's reactivity.[1] The presence of the electronegative chlorine atom further enhances the electrophilic character of the triazine ring, making the C3 position susceptible to nucleophilic attack.[1]
Physicochemical and Computed Properties
A summary of the known and computed physicochemical properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-(4-methylphenyl)-1,2,4-triazine | PubChem[2] |
| CAS Number | 1368414-41-8 | Benchchem[1] |
| Molecular Formula | C₁₀H₈ClN₃ | PubChem[2] |
| Molecular Weight | 205.64 g/mol | PubChem[2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| XLogP3 | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 205.0406750 | PubChem[2] |
| Topological Polar Surface Area | 38.7 Ų | PubChem[2] |
Spectral Data (Representative)
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~8.0-8.5 (d, 2H, Ar-H), ~7.3-7.5 (d, 2H, Ar-H), ~9.0-9.5 (s, 1H, triazine-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR | δ ~160-165 (C-Cl), ~155-160 (C-aryl), ~140-145 (Ar-C), ~130-135 (Ar-CH), ~125-130 (Ar-CH), ~20-25 (CH₃) |
| IR (KBr, cm⁻¹) | ~3050-3150 (Ar C-H), ~1550-1600 (C=N, C=C), ~1350-1450 (C-N), ~700-800 (C-Cl) |
| Mass Spec (EI) | m/z 205 (M⁺), 207 (M+2)⁺, 170 (M-Cl)⁺, 91 (tolyl)⁺ |
Synthesis and Reactivity
Synthetic Routes
The synthesis of 3-Chloro-5-(p-tolyl)-1,2,4-triazine can be approached through several established methods for constructing the 1,2,4-triazine ring. A common and plausible route involves the chlorination of the corresponding 5-(p-tolyl)-1,2,4-triazin-3(2H)-one.[1] This precursor can be synthesized via the cyclocondensation of an appropriate amidrazone with a 1,2-dicarbonyl compound.
A representative workflow for the synthesis is depicted below:
Caption: A representative synthetic workflow for 3-Chloro-5-(p-tolyl)-1,2,4-triazine.
Representative Experimental Protocol
Synthesis of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one:
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To a solution of p-tolyl amidrazone hydrochloride (1.0 eq) in ethanol, add a solution of glyoxylic acid (1.0 eq) in water.
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Adjust the pH of the mixture to 4-5 using a suitable base (e.g., sodium acetate).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of 3-Chloro-5-(p-tolyl)-1,2,4-triazine:
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A mixture of 5-(p-tolyl)-1,2,4-triazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5.0 eq) is heated at reflux for 3-5 hours.
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The excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice with stirring.
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The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Chemical Reactivity: Nucleophilic Aromatic Substitution
The key feature of the reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine is the facile displacement of the chloro substituent by various nucleophiles.[1] This reactivity makes it a valuable intermediate for the synthesis of a diverse range of 3-substituted-5-(p-tolyl)-1,2,4-triazines.
